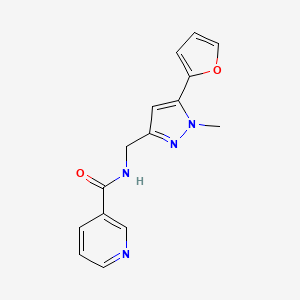![molecular formula C15H13ClN2O4S2 B2780325 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2319837-61-9](/img/structure/B2780325.png)
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule. It is related to Clopidogrel Bisulfate , a medication used to prevent heart attacks and strokes in persons with heart disease .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-c]pyridine ring, a sulfonyl group, and a 3-methylbenzo[d]oxazol-2(3H)-one group . The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity.Chemical Reactions Analysis
The exact chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. Given the functional groups present in the molecule, it could potentially undergo a variety of organic reactions .Applications De Recherche Scientifique
Metalation and Electrophilic Quenching
A study by Balasubramaniam, Mirzaei, and Natale (1990) discusses the metalation and electrophilic quenching of isoxazoles, leading to thioalkyl derivatives. This process, involving disulfides, offers a direct and synthetically useful method for creating sulfur-containing heterocycles, potentially applicable to the synthesis of compounds similar to the one Balasubramaniam et al., 1990.
Antibacterial and Surface Activity
El-Sayed (2006) explores the synthesis of 1,2,4-triazole derivatives with significant antibacterial and surface-active properties. This research highlights the potential application of similar compounds in developing new antimicrobial agents El-Sayed, 2006.
Heterocyclic Compound Synthesis
Research by Shibuya (1984) focuses on the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes, yielding various heterocycles like pyrimidine and thiazole derivatives. This study demonstrates the chemical versatility and reactivity of sulfur and nitrogen-containing heterocycles, relevant to the synthesis and modification of the targeted compound Shibuya, 1984.
Antimicrobial Activity of Heterocyclic Compounds
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good to moderate antimicrobial activity. This underscores the importance of heterocyclic compounds in pharmaceutical research for developing new antimicrobial agents Bayrak et al., 2009.
Polycyclic 1,4-Dihydropyridines Study
Dubure et al. (1986) investigated the synthesis and properties of polycyclic 1,4-dihydropyridines, focusing on their alkylation, chemical oxidation, and reactivity. This research is pertinent for understanding the chemical behavior and potential applications of complex heterocyclic systems in drug development Dubure et al., 1986.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-17-11-7-10(2-3-12(11)22-15(17)19)24(20,21)18-5-4-13-9(8-18)6-14(16)23-13/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMNFIVDHGRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2780253.png)


![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
![5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2780261.png)


![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)
![(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
